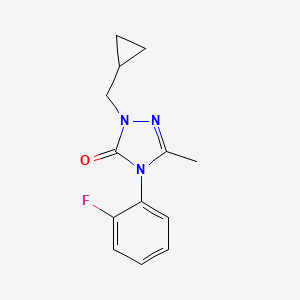

2-(cyclopropylmethyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2-(Cyclopropylmethyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860789-05-5, molecular formula: C₁₃H₁₄FN₃O, molecular weight: 247.27 g/mol) is a heterocyclic compound featuring a triazolone core substituted with a cyclopropylmethyl group, a 2-fluorophenyl ring, and a methyl group . This compound is synthesized via condensation and alkylation reactions, with purity exceeding 90% in commercial preparations . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems.

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-9-15-16(8-10-6-7-10)13(18)17(9)12-5-3-2-4-11(12)14/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZBLRCFLZUKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128958 | |

| Record name | 2-(Cyclopropylmethyl)-4-(2-fluorophenyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860789-05-5 | |

| Record name | 2-(Cyclopropylmethyl)-4-(2-fluorophenyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860789-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylmethyl)-4-(2-fluorophenyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound 2-(cyclopropylmethyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one , identified by its CAS number 860789-05-5 , belongs to the class of triazole derivatives. This article reviews its biological activity based on available literature, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. It exhibits notable interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that triazole derivatives can serve as effective inhibitors for several enzymes involved in disease processes:

- FXIa Inhibition : A related study highlighted the design of reversible inhibitors for Factor XIa (FXIa), a target for anticoagulant therapy. The compound's structural features suggest potential for similar inhibitory activity against FXIa, which could be beneficial in managing thrombotic disorders .

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on the specific biological activity of this compound. However, analogs and related compounds have provided insights into potential applications:

Case Study 1: FXIa Inhibitors

A study focused on the structure-based design of FXIa inhibitors demonstrated that modifications to the triazole ring can significantly affect binding affinity and selectivity. The findings suggest that similar modifications to the compound may enhance its therapeutic profile against coagulation disorders .

Case Study 2: Antifungal Efficacy

Triazole derivatives have been extensively studied for their antifungal properties. For instance, compounds with structural similarities have shown promising results in inhibiting Candida species and Aspergillus species through interference with ergosterol biosynthesis .

Data Table: Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 860789-05-5 | C13H14FN3O | Potential FXIa inhibitor |

| Cloniprazepam | 57737-61-0 | C16H14ClN3O | Sedative; anxiolytic |

| Fluconazole | 86386-73-4 | C13H12F2N6O3S | Antifungal |

Comparaison Avec Des Composés Similaires

2-(Cyclopropylmethyl)-5-Methyl-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One

- CAS : 861206-00-0

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

- Key Differences: Lacks the 2-fluorophenyl group; instead, it has an unsubstituted phenyl ring. Lower molecular weight (229.28 vs. 247.27) due to the missing fluorine atom.

2-(Cyclopropylmethyl)-5-Methyl-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One

- CAS : 860785-40-6

- Molecular Formula : C₁₄H₁₇N₃O

- Molecular Weight : 243.30 g/mol

- Key Differences: Substituted with a 4-methylphenyl group instead of 2-fluorophenyl.

4-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-3-Methyl-1H-1,2,4-Triazol-5(4H)-One

- CAS : 860786-67-0

- Molecular Formula : C₁₃H₁₃ClN₃O

- Molecular Weight : 263.72 g/mol

- Key Differences :

Physicochemical Properties

Notes:

- Fluorine’s electron-withdrawing effect stabilizes the carbonyl group, shifting its IR stretch to higher frequencies compared to non-fluorinated analogs .

- Chlorine’s inductive effect further lowers the C=O stretching frequency in the 4-chlorophenyl derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(cyclopropylmethyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and carbonyl precursors. A typical approach involves refluxing intermediates (e.g., thioureas or semicarbazides) with sodium ethoxide, followed by alkylation or aryl substitution. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution under basic conditions. Key intermediates should be characterized using ¹H/¹³C NMR (to confirm substitution patterns) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹). Recrystallization in ethanol or ethanol/water mixtures (1:1) is recommended for purification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in a dry, ventilated area away from heat and direct sunlight. Use airtight containers to prevent hydrolysis or oxidation .

- Exposure Mitigation : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with water and consult a physician. Avoid inhalation by using fume hoods during synthesis .

- Waste Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for halogenated organic waste due to the fluorophenyl moiety .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Methodology :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogous triazolones melt between 147–248°C, depending on substituents) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this triazolone derivative?

- Methodology : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. SC-XRD analysis (e.g., using a Monoclinic C2/c system) provides bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the fluorophenyl and triazolone rings. Disordered cyclopropylmethyl groups may require refinement with split positions. Compare results with published analogs (e.g., C10H7ClF3N3O, a = 15.286 Å, β = 100.91°) to identify steric effects .

Q. What strategies optimize yield in flow-chemistry synthesis of this compound, and how can Design of Experiments (DoE) enhance scalability?

- Methodology : Use a microreactor setup with controlled residence times (5–10 min) and temperatures (80–100°C). Key parameters to optimize via DoE:

- Molar Ratios : Vary hydrazine:carbonyl precursor ratios (1:1 to 1:1.2).

- Solvent Systems : Test ethanol/THF mixtures for improved solubility.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Statistical models (e.g., ANOVA) identify critical factors. Continuous-flow processes reduce byproducts compared to batch methods .

Q. How do electron-withdrawing substituents (e.g., 2-fluorophenyl) influence the compound’s electronic structure and reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The 2-fluorophenyl group lowers LUMO energy, enhancing electrophilicity at the triazolone carbonyl. Compare with analogs (e.g., 4-chlorophenyl derivatives) to quantify substituent effects on reaction kinetics (e.g., SNAr vs. alkylation rates). Experimental validation via Hammett plots (σ values) correlates with computational data .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology :

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., cyclopropyl ring puckering).

- Solvent Corrections : Re-run DFT simulations with explicit solvent models (e.g., IEF-PCM for DMSO).

- Cross-Validation : Compare with X-ray structures to identify anisotropic shielding effects in NMR .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound, particularly regarding antimicrobial activity?

- Methodology : Synthesize derivatives with modified aryl (e.g., 3-fluorophenyl) or alkyl (e.g., isopropyl) groups. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. SAR trends show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.